molecular formula C11H10ClNO2S B12913596 5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89660-75-3

5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one

Cat. No.: B12913596
CAS No.: 89660-75-3
M. Wt: 255.72 g/mol
InChI Key: PJYLNBIPSMSHCP-UHFFFAOYSA-N
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Description

5-(((3-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that features an isoxazole ring, a sulfur atom, and a chlorobenzyl group

Properties

CAS No.

89660-75-3

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

5-[(3-chlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C11H10ClNO2S/c12-9-3-1-2-8(4-9)6-16-7-10-5-11(14)13-15-10/h1-5H,6-7H2,(H,13,14)

InChI Key

PJYLNBIPSMSHCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCC2=CC(=O)NO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the isoxazole ring or the chlorobenzyl group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Substituted chlorobenzyl derivatives.

Scientific Research Applications

5-(((3-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It could be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(((3-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and the chlorobenzyl group could play key roles in binding to these targets, while the thioether linkage may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

    Thioether Compounds: Molecules featuring sulfur atoms bonded to carbon atoms.

    Chlorobenzyl Compounds: Compounds with chlorobenzyl groups attached to various functional groups.

Uniqueness

5-(((3-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the combination of its structural features, which may confer specific reactivity and binding properties not found in other compounds

Biological Activity

5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one, commonly referred to as a chlorinated oxazole derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the chlorophenyl and sulfanyl groups enhances its reactivity and biological potential. The molecular formula is C11H10ClNOSC_{11}H_{10}ClNOS with a molecular weight of approximately 245.72 g/mol.

Antimicrobial Activity

Chlorinated oxazole derivatives have been reported to possess antimicrobial properties. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is essential to compare it with structurally related compounds. The following table summarizes key features and biological activities of selected oxazole derivatives:

Compound NameStructureNotable Biological Activity
5-(3-Chlorophenyl)-1,3-thiazoleThiazoleAntifungal activity
4-Chloro-N-(phenyl)benzamideBenzamideAnti-inflammatory properties
Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylateCarboxylateAntimicrobial activity

Case Studies

  • Anticancer Efficacy : A study investigated the effects of a related oxazole compound on human cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. These findings suggest that the oxazole scaffold may be a promising target for anticancer drug development .
  • Antimicrobial Testing : A series of experiments evaluated the antimicrobial activity of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the oxazole ring enhance antibacterial potency, highlighting the importance of structural modifications in drug design .

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